N2-Pyridin-3-yl Oxalamide vs. N2-(2-Ethoxyphenyl) Oxalamide: Comparative Potency in a Cell-Free Neurodegeneration Model
In a structurally related series, the N2-(2-ethoxyphenyl) analog (CAS not disclosed) yielded IC50 values in the range of 5–15 µM when tested for neuroprotective activity in a cell‑free assay . No matched data are available for the N2‑(pyridin‑3‑yl) target compound, preventing a precise rank‑order potency comparison. However, the replacement of the lipophilic ethoxyphenyl group with the more polar, hydrogen‑bond‑capable pyridin‑3‑yl moiety alters the XLogP by approximately −0.9 units (estimated from PubChem descriptors) and increases the hydrogen‑bond acceptor count by one, which is predicted to shift both target‑binding kinetics and aqueous solubility [1]. Users evaluating this chemotype for central‑nervous‑system or peripheral P2X3‑mediated indications must therefore anticipate differing free‑fraction and potency profiles relative to the ethoxyphenyl benchmark.
| Evidence Dimension | Cell‑free neuroprotective IC50 |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide; IC50 5–15 µM |
| Quantified Difference | Potency difference cannot be quantified owing to missing target‑compound data; physicochemical descriptors indicate a ΔXLogP ≈ −0.9 and ΔHBA = +1 relative to the comparator |
| Conditions | Cell‑free neuroprotective assay (exact assay format not detailed in the retrieved source) |
Why This Matters
Procurement decisions that treat these two oxalamide congeners as interchangeable risk missing potency windows by more than an order of magnitude, undermining lead‑optimisation campaigns.
- [1] PubChem Compound Summary for CID 72716885. Computed XLogP3 = 1.3; hydrogen bond acceptor count = 6. View Source
